molecular formula C9H12O5 B083368 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI) CAS No. 14087-34-4

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)

Cat. No. B083368
CAS RN: 14087-34-4
M. Wt: 200.19 g/mol
InChI Key: PHNFXFOXZXFGGU-SPJNRGJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2R,4S,5S)-rel-(9CI) is a cyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is commonly referred to as 6-OHDA and is a derivative of dopamine, a neurotransmitter that plays a crucial role in regulating movement, mood, and motivation.

Mechanism Of Action

The mechanism of action of 6-OHDA involves the selective uptake of the compound by dopamine-producing neurons, followed by oxidation and subsequent damage to cellular components such as proteins, lipids, and DNA. This damage ultimately leads to the death of the neuron and a reduction in dopamine levels.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-OHDA are primarily related to its ability to selectively destroy dopamine-producing neurons. This leads to a reduction in dopamine levels and subsequent changes in neurotransmitter signaling, which can have wide-ranging effects on behavior, mood, and movement. In addition to its use in Parkinson's disease research, 6-OHDA has also been used to study the role of dopamine in addiction, depression, and other neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 6-OHDA in lab experiments include its selectivity for dopamine-producing neurons, which allows for precise manipulation of dopamine levels in animal models. However, the use of 6-OHDA also has some limitations, including its potential toxicity to non-dopaminergic neurons and the difficulty of delivering the compound to specific brain regions.

Future Directions

There are several potential future directions for research on 6-OHDA. One area of interest is the development of new methods for delivering the compound to specific brain regions, which could improve the precision of experiments and reduce the potential for off-target effects. Another area of interest is the use of 6-OHDA in combination with other compounds to study the complex interactions between neurotransmitters and their receptors. Finally, there is also potential for the use of 6-OHDA in the development of new treatments for Parkinson's disease and other neurological disorders.
In conclusion, 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI))-rel-(9CI) is a cyclic organic compound that has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. The synthesis of 6-OHDA is a complex process that requires careful control of reaction conditions to ensure high yield and purity. The compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on 6-OHDA.

Synthesis Methods

The synthesis of 6-OHDA involves the oxidation of dopamine using hydrogen peroxide or other oxidizing agents. The reaction results in the formation of a cyclic intermediate, which is then acetylated to produce the final product. The synthesis of 6-OHDA is a complex process that requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

6-OHDA has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. One of the most common applications of 6-OHDA is in the study of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. 6-OHDA is used to selectively destroy dopamine-producing neurons in animal models of Parkinson's disease, allowing researchers to study the underlying mechanisms of the disease and test potential treatments.

properties

CAS RN

14087-34-4

Product Name

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate

InChI

InChI=1S/C9H12O5/c1-4(10)12-6-3-7(13-5(2)11)9-8(6)14-9/h6-9H,3H2,1-2H3/t6-,7+,8-,9+

InChI Key

PHNFXFOXZXFGGU-SPJNRGJMSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]([C@H]2[C@@H]1O2)OC(=O)C

SMILES

CC(=O)OC1CC(C2C1O2)OC(=O)C

Canonical SMILES

CC(=O)OC1CC(C2C1O2)OC(=O)C

synonyms

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)

Origin of Product

United States

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